molecular formula C17H23N3O2S B4052674 N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

Cat. No.: B4052674
M. Wt: 333.5 g/mol
InChI Key: XTORLLDWPYTUPS-UHFFFAOYSA-N
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Description

N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE is a useful research compound. Its molecular formula is C17H23N3O2S and its molecular weight is 333.5 g/mol. The purity is usually 95%.
The exact mass of the compound N,N-diethyl-4-(2-methoxyphenyl)-6-methyl-2-thioxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxamide is 333.15109816 g/mol and the complexity rating of the compound is 488. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Researchers have developed novel synthetic routes and characterized derivatives of this compound for potential use in medicinal chemistry. For instance, studies have focused on synthesizing novel compounds with potential anti-inflammatory and analgesic properties, highlighting the versatility of pyrimidine derivatives as a scaffold for developing new therapeutic agents (Abu‐Hashem et al., 2020). Similarly, the synthesis and crystal structure analysis of related dihydropyrimidines have provided insights into their chemical properties and potential applications (Begum & Vasundhara, 2009).

Antimicrobial and Antifungal Activities

Several studies have explored the antimicrobial and antifungal activities of pyrimidine derivatives, indicating their potential as novel agents in combating infectious diseases. For example, ionic liquid-promoted synthesis of novel chromone-pyrimidine coupled derivatives showed promising in vitro antimicrobial activity, suggesting these compounds could serve as bases for developing new antimicrobial agents (Tiwari et al., 2018).

Anticancer Properties

Research into the anticancer properties of pyrimidine derivatives has revealed significant potential. The synthesis and characterization of new 5-aminopyrazole and pyrazolo[1,5-a]pyrimidine derivatives were undertaken, with some showing in vitro cytotoxic activity against cancer cells, highlighting the potential for these compounds in cancer therapy (Hassan, Hafez, & Osman, 2014).

Antiviral Activity

Compounds derived from pyrimidine have also been investigated for their antiviral properties. For instance, studies on 5-substituted-2,4-diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines have shown poor activity against DNA viruses but marked inhibition of retrovirus replication, suggesting a selective mechanism of action that could be leveraged in antiretroviral therapies (Hocková et al., 2003).

Enzyme Inhibition

Pyrimidine derivatives have been evaluated for their ability to inhibit specific enzymes, an area of research with significant implications for drug development. For example, the synthesis and evaluation of novel chromone-pyrimidine coupled derivatives have involved studies on enzyme assays and toxicity, providing valuable information on their potential as enzyme inhibitors (Nikalje et al., 2017).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. This is particularly relevant for drugs and bioactive compounds .

Safety and Hazards

The safety and hazards associated with a compound include its toxicity, flammability, and environmental impact .

Properties

IUPAC Name

N,N-diethyl-4-(2-methoxyphenyl)-6-methyl-2-sulfanylidene-3,4-dihydro-1H-pyrimidine-5-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2S/c1-5-20(6-2)16(21)14-11(3)18-17(23)19-15(14)12-9-7-8-10-13(12)22-4/h7-10,15H,5-6H2,1-4H3,(H2,18,19,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XTORLLDWPYTUPS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C(=O)C1=C(NC(=S)NC1C2=CC=CC=C2OC)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

333.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE
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N,N-DIETHYL-4-(2-METHOXYPHENYL)-6-METHYL-2-SULFANYLIDENE-1,2,3,4-TETRAHYDROPYRIMIDINE-5-CARBOXAMIDE

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